molecular formula C10H15N3O B2718439 (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1420970-32-6

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol

Cat. No. B2718439
CAS RN: 1420970-32-6
M. Wt: 193.25
InChI Key: OOOXSNTVOGBLCB-UHFFFAOYSA-N
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Description

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

In the synthesis and characterization of novel compounds, this chemical has been involved in various research contexts. For instance, it has been used in the synthesis of open-framework zinc phosphites and phosphates, where novel structure-directing agents (SDAs) were generated in situ, highlighting its role in direct methylation transformations (Wang et al., 2013). Additionally, its derivatives were characterized in crystal form, as demonstrated by the synthesis and crystal structure analysis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol (Percino et al., 2005).

Organic Chemistry and Catalysis

In organic chemistry, this chemical plays a crucial role in various reactions. For example, in the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives, it is involved in reactions with aryl Grignard reagents (Kobayashi et al., 2011). It is also used in the layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores as electro-optic materials (Facchetti et al., 2003).

Methylation Studies

Methylation, a critical process in organic synthesis, often involves this compound. For instance, the ring-methylation of pyrrole using supercritical methanol was studied, highlighting its role in the selective methylation of indole (Kishida et al., 2010). Moreover, its involvement in the photo-methoxylation of methyl 2-Pyridinecarboxylate in acidic methanolic solutions shows its utility in photochemical reactions (Sugimori et al., 1983).

Biochemical Applications

In biochemistry, this compound finds application in studies involving enzymes and biochemical reactions. For example, the research on PQQ-dependent methanol dehydrogenases illustrates its significance in studying enzyme catalysis and metabolic functions in microorganisms (Keltjens et al., 2014).

Chemical Reactions and Interactions

This compound is essential in understanding various chemical reactions and interactions. The synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones, for instance, shows its role in creating compounds useful for agrochemical or medicinal purposes (Ghelfi et al., 2003).

properties

IUPAC Name

[1-(3-methylpyrazin-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOXSNTVOGBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol

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